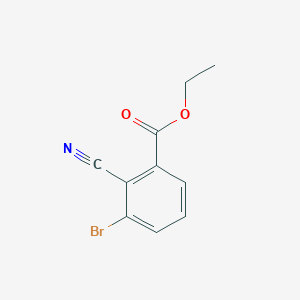

Ethyl 3-bromo-2-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYNTRQTQYSGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 2 Cyanobenzoate

Classical Approaches and Their Modern Adaptations

Classical synthetic routes to Ethyl 3-bromo-2-cyanobenzoate often rely on a sequence of well-established reactions, starting from a precursor that already contains one or two of the required substituents in the correct positions. A common and logical starting material is 2-amino-3-bromobenzoic acid, which is commercially available. This precursor sets the stage for the subsequent introduction of the cyano group and the esterification of the carboxylic acid.

A plausible classical synthetic pathway is outlined below:

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-amino-3-bromobenzoic acid is converted into a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst. This reaction, known as the Sandmeyer reaction, is a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of other functional groups. wikipedia.orglscollege.ac.in

Esterification: The resulting 3-bromo-2-cyanobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound.

Esterification Strategies for the Benzoate (B1203000) Moiety

The final step in the synthesis from 2-amino-3-bromobenzoic acid is the conversion of the carboxylic acid group to an ethyl ester.

Fischer-Speier Esterification: This is the most traditional method for this transformation. masterorganicchemistry.comyoutube.comlibretexts.org It involves heating the carboxylic acid (3-bromo-2-cyanobenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.comlibretexts.org

Reaction: 3-bromo-2-cyanobenzoic acid + CH₃CH₂OH ⇌ this compound + H₂O

Catalyst: H₂SO₄ or HCl

Conditions: Reflux in ethanol

Modern Alternatives: While Fischer esterification is effective, modern methods may offer milder conditions and higher yields, particularly for complex substrates. One such alternative is the Mitsunobu reaction , which allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

Regioselective Bromination Techniques for Aromatic Systems

An alternative synthetic approach could involve the bromination of a pre-existing ethyl 2-cyanobenzoate molecule. However, the success of this route hinges on the regioselectivity of the bromination reaction. The cyano and ethyl carboxylate groups are both deactivating and meta-directing. Therefore, direct bromination of ethyl 2-cyanobenzoate would be expected to yield primarily Ethyl 5-bromo-2-cyanobenzoate, not the desired 3-bromo isomer.

Achieving the desired 3-bromo substitution pattern via direct bromination is challenging due to the directing effects of the existing substituents. Classical bromination of benzoic acid itself, for instance, yields mainly 3-bromobenzoic acid. prepchem.com However, the presence of the ortho-cyano group in ethyl 2-cyanobenzoate alters the electronic landscape of the aromatic ring, making the 3-position less accessible to electrophilic attack compared to the 5-position.

Directed ortho-metalation (DoM) strategies could, in principle, offer a modern solution to this regioselectivity problem. This would involve using a directing group to deprotonate the 3-position specifically with a strong base, followed by quenching with a bromine source. However, the application of this method to ethyl 2-cyanobenzoate is not widely documented and would require significant experimental optimization.

Cyanation Methodologies for Aryl Halides

A third synthetic strategy could start with a dibrominated precursor, such as ethyl 2,3-dibromobenzoate, followed by a selective cyanation of the bromine at the 2-position. This approach relies on the differential reactivity of the two bromine atoms or the use of a catalytic system that favors substitution at that position.

The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using copper(I) cyanide (CuCN), often in a high-boiling polar solvent like dimethylformamide (DMF) or pyridine. This method is essentially an extension of the Sandmeyer reaction to aryl halides instead of diazonium salts. While effective, this reaction often requires high temperatures (150-200 °C) and can be sensitive to substrate functionality.

For a substrate like ethyl 2,3-dibromobenzoate, the challenge would be to achieve selective monocyanation at the 2-position. The electronic and steric environment of the two bromine atoms would influence the reaction's selectivity.

Modern organic synthesis has largely shifted towards palladium-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods offer milder reaction conditions, broader substrate scope, and often higher yields compared to traditional copper-mediated methods.

Commonly used cyanide sources in palladium-catalyzed reactions include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., dppf, Xantphos). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation (in the case of Zn(CN)₂), and reductive elimination.

The cyanation of dihaloarenes using palladium catalysis can sometimes lead to mixtures of mono- and di-cyanated products. isuct.ru Achieving selective monocyanation of ethyl 2,3-dibromobenzoate would depend on carefully controlling the reaction conditions, such as the stoichiometry of the cyanide source and the reaction time.

A cutting-edge approach to cyanation involves the use of organophotoredox catalysis. rsc.orgchinesechemsoc.orgchinesechemsoc.org These reactions are typically carried out at room temperature under visible light irradiation, making them exceptionally mild. A common strategy employs an iridium or ruthenium-based photocatalyst in conjunction with a nickel catalyst. chinesechemsoc.orgchinesechemsoc.org The photocatalyst, upon excitation by light, engages in single-electron transfer (SET) processes that facilitate the catalytic cycle of the nickel co-catalyst, enabling the cyanation of aryl halides. chinesechemsoc.orgchinesechemsoc.org

Recent studies have demonstrated the cyanation of various aryl bromides using this dual catalytic system. chinesechemsoc.org For a substrate like ethyl 2,3-dibromobenzoate, this method could potentially offer a high degree of selectivity under very mild conditions, although specific examples for this substrate are not yet prevalent in the literature.

| Cyanation Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | NaNO₂, HCl; CuCN | 0-5 °C, then heated | Well-established, reliable | Stoichiometric copper, potential for side reactions |

| Rosenmund-von Braun | CuCN | High temperature (150-200 °C) | Direct cyanation of aryl halides | Harsh conditions, limited functional group tolerance |

| Palladium-Catalyzed | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | 80-120 °C | Milder conditions, broad scope | Cost of catalyst, ligand sensitivity |

| Organophotoredox Catalysis | Photocatalyst, Ni catalyst, cyanide source | Room temperature, visible light | Extremely mild conditions | Newer technology, catalyst complexity |

Development of Novel and Efficient Synthetic Pathways

The synthesis of highly substituted aromatic compounds like this compound demands innovative strategies that enhance efficiency, safety, and sustainability. Modern synthetic chemistry offers several advanced methodologies that are applicable to the construction of this specific molecule.

Multi-Component Reactions for Direct Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of step economy and operational simplicity. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure hypothetically. nih.gov

A potential MCR approach could involve the combination of a suitable brominated building block, a cyanide source, and a component that delivers the ethyl ester functionality in a convergent manner. Such reactions often lead to the rapid assembly of complex molecules from simple precursors, significantly reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses. nih.govrsc.org The development of such a process would represent a significant advancement in the efficient synthesis of substituted cyanobenzoates.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. amt.uknih.gov These benefits are particularly relevant for potentially hazardous reactions such as nitrations and halogenations. amt.ukvapourtec.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. paperpublications.orgnih.gov These principles are integral to the development of modern, sustainable synthetic routes. solubilityofthings.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. compoundchem.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. paperpublications.orgnih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as using catalysts that allow reactions to proceed at lower temperatures or utilizing alternative energy sources like microwave or ultrasound. nih.govsolubilityofthings.com

Use of Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and often increase reaction selectivity. compoundchem.com

For example, a greener approach to the bromination step might involve using a solid-supported brominating agent to simplify purification and catalyst recycling. For the cyanation step, moving away from traditionally toxic cyanide salts towards less hazardous alternatives or developing highly efficient catalytic systems would align with green chemistry principles.

Table 1: Comparison of Traditional vs. Hypothetical Green Synthetic Approaches

| Synthetic Step | Traditional Approach | Potential Green Chemistry Approach | Green Principle Addressed |

|---|---|---|---|

| Bromination | Use of excess Br₂ and a Lewis acid in a chlorinated solvent (e.g., CCl₄). | Catalytic bromination with HBr/H₂O₂ or use of a solid-supported brominating agent in a recyclable solvent. | Prevention of Waste, Safer Solvents, Catalysis. compoundchem.com |

| Cyanation | Rosenmund-von Braun reaction with stoichiometric CuCN at high temperatures in a polar aprotic solvent (e.g., DMF). organic-chemistry.orgsynarchive.com | Catalytic cyanation using a less toxic cyanide source (e.g., K₄[Fe(CN)₆]) with a palladium or copper catalyst. | Less Hazardous Chemical Synthesis, Catalysis. compoundchem.com |

| Esterification | Fischer esterification with excess ethanol and a strong acid catalyst, requiring removal of water. | Enzyme-catalyzed esterification under mild conditions. | Energy Efficiency, Use of Renewable Feedstocks (Enzymes). solubilityofthings.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving the yield and selectivity of the synthesis of this compound.

Elucidation of Bromination Reaction Mechanisms on Benzoate Scaffolds

The bromination of a benzoate scaffold is a classic example of an electrophilic aromatic substitution reaction. msu.edulibretexts.org The mechanism involves several key steps:

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂) to generate a highly electrophilic bromine species, which can be represented as a Br⁺ electrophile.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine. This action collapses the sigma complex, restores the aromaticity of the ring, and yields the brominated product. msu.edu

The regioselectivity of the bromination is directed by the substituents already present on the benzoate ring. Both the ester (-COOEt) and cyano (-CN) groups are electron-withdrawing and are meta-directing. Therefore, the position of bromination will depend on the precursor molecule used. If starting with ethyl 2-cyanobenzoate, the bromine would be directed to the 4 or 5-position. Achieving the 3-bromo substitution pattern requires a synthetic strategy that overrides or utilizes different directing group effects, possibly by starting with a precursor like ethyl 2-aminobenzoate, where the amino group's ortho, para-directing influence can be used before it is replaced by a cyano group.

Studies on the Mechanism of Nitrile Group Introduction

The introduction of a nitrile group onto an aromatic ring can be achieved through several methods, with the Sandmeyer and Rosenmund-von Braun reactions being two of the most established.

The Sandmeyer reaction provides a versatile method to replace an amino group with a cyano group via a diazonium salt intermediate. byjus.comchemistrylearner.com The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway: chemistrylearner.comwikipedia.org

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable aryl diazonium salt.

Single Electron Transfer (SET): The copper(I) cyanide catalyst transfers a single electron to the diazonium salt. jk-sci.com This leads to the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process. byjus.comjk-sci.com

Radical Capture: The aryl radical then reacts with the copper(II) species, abstracting a cyanide group to form the final aryl nitrile product and regenerating the copper(I) catalyst. byjus.comjk-sci.com

The Rosenmund-von Braun reaction involves the direct displacement of an aryl halide with copper(I) cyanide, typically at elevated temperatures. synarchive.comwikipedia.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) species, forming a Cu(III) intermediate. organic-chemistry.org This is followed by reductive elimination, which yields the aryl nitrile and regenerates the active copper catalyst. organic-chemistry.org This method is often challenged by harsh reaction conditions and difficulties in product purification. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Esterification in Context

The esterification of 3-bromo-2-cyanobenzoic acid with ethanol is a reversible reaction that is typically acid-catalyzed. The general mechanism involves the protonation of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. mdpi.com

Kinetics: The rate of esterification is influenced by several factors, including the concentrations of the carboxylic acid and alcohol, the temperature, and the concentration and strength of the acid catalyst. The reaction generally follows second-order kinetics. mdpi.com The presence of substituents on the benzoic acid ring can also affect the reaction rate. Electron-withdrawing groups, such as the bromo and cyano groups in the target molecule, can increase the acidity of the carboxylic acid, which may influence the equilibrium position, but can also decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the protonation step.

Optimization of Reaction Conditions and Process Scalability

The successful and efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction conditions to maximize yield, minimize impurities, and ensure a cost-effective and environmentally benign process.

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst is critical in the synthesis of the 3-bromo-2-cyanobenzoic acid precursor, particularly if a palladium-catalyzed cyanation route is employed.

Catalyst Screening: For the palladium-catalyzed cyanation of aryl bromides, various palladium sources can be screened, including Pd(OAc)2 and palladacycle precatalysts. nih.gov Studies have shown that palladacycle precatalysts can be highly effective. nih.gov Interestingly, for some cyanation reactions, a ligand-free palladium-catalyzed approach using Pd(OAc)2 with K4[Fe(CN)6] as the cyanide source has proven to be practical and efficient. organic-chemistry.org The catalyst loading is a key parameter to optimize, with studies showing that as little as 0.1 mol % of Pd(OAc)2 can be effective. organic-chemistry.org

In the context of a Sandmeyer reaction for the cyanation step, copper(I) salts such as CuCN or a mixture of CuBr and CuBr2 are commonly used. wikipedia.orgnih.gov The catalytic efficiency can be enhanced by the use of phase transfer catalysts and appropriate ligands. nih.gov

Ligand Design: In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium catalyst, preventing its deactivation, and influencing the selectivity and reaction rate. For cyanation reactions, which are known to be sensitive to catalyst poisoning by cyanide, the design of robust ligands is essential. nih.gov While some systems work well without ligands, organic-chemistry.org the use of specific phosphine ligands can be beneficial in other cases. The choice of ligand can influence the reductive elimination step and prevent the formation of inactive palladium-cyanide complexes. nih.gov For Sandmeyer reactions, ligands such as 1,10-phenanthroline have been shown to improve the yield of aryl bromides. nih.gov

Solvent Effects and Reaction Medium Engineering

The solvent can have a profound impact on the reaction rate, selectivity, and ease of product isolation.

In the context of the Sandmeyer reaction, the choice of solvent is important. For the synthesis of bromoarenes, bromoform has been used, while for cyanation, acetonitrile is a common choice. wikipedia.orgnih.gov The use of a biphasic system with a phase transfer catalyst can also be an effective strategy. nih.gov

For palladium-catalyzed cyanations, solvents such as dioxane in a mixture with water have been employed, particularly when using K4[Fe(CN)6] as the cyanide source. nih.gov Dimethylacetamide (DMAC) has also been identified as a robust solvent for ligand-free palladium-catalyzed cyanation reactions. organic-chemistry.org

For the final esterification step, it is often carried out in an excess of the alcohol (ethanol in this case), which serves as both a reactant and the solvent. Alternatively, a non-polar solvent can be used to facilitate the removal of water by azeotropic distillation, thereby driving the equilibrium towards the product side. Solvent-free esterification using solid acid catalysts is also a green and efficient alternative. ijstr.org

Impurity Profiling and Mitigation Strategies in Synthetic Production

In any chemical synthesis, particularly for pharmaceutical intermediates, understanding and controlling the impurity profile is of paramount importance.

Impurity Profiling: Potential impurities in the synthesis of this compound could arise from several sources:

Starting materials: Unreacted starting materials such as 3-bromo-2-aminobenzoic acid or a dibromobenzoic acid derivative.

Side reactions: In the Sandmeyer reaction, side products such as biaryls can be formed. wikipedia.org In palladium-catalyzed cyanations, the formation of debrominated or other substituted byproducts is possible.

Incomplete reactions: Unreacted 3-bromo-2-cyanobenzoic acid from the esterification step.

Degradation products: The stability of the final product and intermediates under the reaction and work-up conditions needs to be assessed.

Mitigation Strategies:

Optimization of reaction conditions: By carefully controlling parameters such as temperature, reaction time, and stoichiometry of reagents, the formation of byproducts can be minimized.

Purification techniques: The final product and intermediates may require purification by techniques such as recrystallization, distillation, or chromatography to remove impurities. For instance, a patent for the synthesis of 3-cyano methyl benzoate mentions crystallization and refining to obtain a pure product.

Catalyst and ligand selection: The choice of catalyst and ligand can significantly impact the selectivity of the reaction and reduce the formation of unwanted side products.

Process control: In a large-scale production setting, in-process controls and analytical monitoring are essential to ensure the reaction is proceeding as expected and to detect the formation of any significant impurities in real-time.

Chemical Reactivity and Advanced Transformations of Ethyl 3 Bromo 2 Cyanobenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in Ethyl 3-bromo-2-cyanobenzoate is the primary site for a range of chemical transformations. This reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as the removal of the bromine atom when it is no longer needed.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds. nih.gov The aryl bromide in this compound is an excellent electrophilic partner for these transformations.

The Suzuki–Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide to form a new carbon-carbon single bond. This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. For a substrate like this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the benzene (B151609) ring.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron compound (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

| Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O |

| NiCl₂(PCy₃)₂ | (none) | K₃PO₄ | Toluene |

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. nih.gov The development of this method has provided a significant improvement over traditional methods, which often required harsh conditions and had limited scope. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with several "generations" of increasingly effective phosphine ligands developed to couple a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org

| Palladium Source | Ligand | Base | Typical Amine Scope |

|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Secondary amines |

| Pd₂(dba)₃ | BINAP, DPPF | NaOt-Bu, Cs₂CO₃ | Primary & secondary amines |

| Pd(OAc)₂ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Broad scope, including hindered amines |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | Broad scope, improved functional group tolerance |

The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of arylalkynes from this compound, which are valuable intermediates for more complex structures. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper(I) acetylide is formed as a key intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. nih.gov

Other important palladium-catalyzed transformations of aryl bromides include the Heck reaction (coupling with alkenes), the Hiyama coupling (coupling with organosilanes) organic-chemistry.org, and cyanation reactions (installing an additional nitrile group). nih.govorganic-chemistry.org These reactions further expand the synthetic utility of this compound as a precursor to diverse chemical structures.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | (none) | Et₃N | THF |

| Pd(PPh₃)₄ | CuI | (none) | i-Pr₂NH | Toluene |

| Pd(OAc)₂ | (none) | SPhos | K₂CO₃ | Dioxane |

| PdCl₂(dppf) | CuI | (none) | DBU | DMF |

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally unreactive toward nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqwikipedia.org In this compound, the cyano (–CN) group is strongly electron-withdrawing and is located ortho to the bromine atom. This positioning is ideal for activating the substrate towards SNAr.

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the ortho-cyano group, which provides significant stabilization. pressbooks.pub In the second, faster step, the leaving group (bromide anion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. uomustansiriyah.edu.iqmasterorganicchemistry.com A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under these conditions.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Sodium methoxide (NaOMe) | Methoxy ether |

| Nitrogen Nucleophiles | Ammonia (NH₃), Piperidine | Amino, Piperidinyl |

| Sulfur Nucleophiles | Sodium thiophenoxide (NaSPh) | Thioether |

| Carbon Nucleophiles | Cyanide (NaCN) | Nitrile |

Reductive Debromination Studies

In multi-step synthesis, halogen atoms are often introduced to act as blocking or directing groups, only to be removed in a later step. Reductive debromination is the process of replacing a bromine atom with a hydrogen atom. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. organic-chemistry.org

For a substrate like this compound, the key challenge is to selectively reduce the C-Br bond without affecting the other reducible functional groups, namely the cyano and ester moieties. Studies have shown that catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions can selectively cleave the C-Br bond while leaving groups like nitriles, ketones, and carboxylic acids intact. organic-chemistry.org This selectivity is highly valuable, allowing for the synthesis of ethyl 2-cyanobenzoate from its 3-bromo precursor. Other methods for reductive dehalogenation include the use of photoredox catalysis. acs.org

| Method | Catalyst/Reagent | Hydrogen Source | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | MeOH, Room Temp, 1 atm |

| Transfer Hydrogenation | Pd/C | Ammonium formate | MeOH, Reflux |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ / Ir catalyst | Hantzsch ester / Silane | Visible light, Room Temp |

| Hydride Reduction | NaBH₄ with Pd catalyst | NaBH₄ | Aqueous media, Room Temp |

Transformations of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net

The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions, and the final product often depends on the reaction conditions and duration. lumenlearning.comstackexchange.com The reaction proceeds through an amide intermediate, which can be isolated under carefully controlled conditions. libretexts.orgyoutube.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comlibretexts.org Subsequent tautomerization leads to an amide, which can then undergo further hydrolysis to yield the carboxylic acid. chemistrysteps.com In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the amide. libretexts.org Prolonged reaction times in either medium will typically lead to the formation of the carboxylic acid. youtube.com

Table 1: Conditions for Nitrile Hydrolysis

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acid (e.g., H₂SO₄, HCl) and Heat | 3-Bromo-2-(aminocarbonyl)benzoic acid ethyl ester | 3-Bromo-2-carboxybenzoic acid ethyl ester |

| Base (e.g., NaOH, KOH) and Heat | 3-Bromo-2-(aminocarbonyl)benzoic acid ethyl ester | 3-Bromo-2-carboxybenzoate ethyl ester (salt) |

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to aminomethyl compounds. wikipedia.org A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. libretexts.orgchemistrysteps.com The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. wikipedia.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and ester groups in this compound, can facilitate the reduction process. nih.gov More specialized reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org

Table 2: Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 3-bromo-2-(aminomethyl)benzoate | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethyl 3-bromo-2-(aminomethyl)benzoate | Raney Ni, Pd/C, or PtO₂ catalyst, high pressure |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net A prominent example is the [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered rings. uchicago.edu For instance, nitriles can react with azides to form tetrazoles, a class of heterocycles with applications in medicinal chemistry.

Furthermore, the nitrile group can be converted into a nitrile oxide, which is a highly reactive 1,3-dipole. These nitrile oxides can then undergo in-situ [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. beilstein-journals.orgarkat-usa.org This approach provides a versatile strategy for the synthesis of a wide range of heterocyclic compounds. The reactivity in these cycloaddition reactions can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Table 3: Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reagent | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| [3+2] Cycloaddition (via Nitrile Oxide) | Alkene | Isoxazoline |

Reactions Involving the Ethyl Ester Group

The ethyl ester functional group in this compound is also amenable to several important transformations, primarily involving nucleophilic acyl substitution.

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. libretexts.org This reaction is typically catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. In the base-catalyzed process, an alkoxide acts as the nucleophile. The reaction is generally an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol that is formed.

Table 4: Transesterification of this compound

| Catalyst | Reactant Alcohol (R-OH) | Product |

|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol (CH₃OH) | Mthis compound |

| Base (e.g., NaOCH₃) | Propanol (CH₃CH₂CH₂OH) | Propyl 3-bromo-2-cyanobenzoate |

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgwyzant.com This reaction is one of the most fundamental transformations of esters.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water. wyzant.com

Base-promoted hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt. sserc.org.uksserc.org.uk Subsequent acidification of the reaction mixture then produces the free carboxylic acid, 3-bromo-2-cyanobenzoic acid. sserc.org.uksserc.org.uk Studies on the hydrolysis of similar compounds, like ethyl 3-bromobenzoate, have provided insights into the kinetics and stability of such reactions. nih.gov

Table 5: Conditions for Ethyl Ester Hydrolysis

| Condition | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 3-Bromo-2-cyanobenzoic acid and Ethanol |

Nucleophilic Attack and Condensation Reactions

The electron-withdrawing nature of the cyano and ethyl ester groups activates the aromatic ring of this compound towards nucleophilic attack, particularly at the carbon atom bearing the bromine atom. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion is displaced by a variety of nucleophiles. For instance, reaction with amines can lead to the formation of 3-amino-2-cyanobenzoate derivatives, which are key intermediates in the synthesis of heterocyclic compounds such as quinazolinones.

The cyano and ester functionalities themselves are also susceptible to nucleophilic attack and can participate in various condensation reactions. The cyano group can undergo addition reactions with organometallic reagents or can be hydrolyzed to an amide or a carboxylic acid, which can then be subjected to further condensation. The ester group can undergo transesterification or can be a partner in Claisen-type condensation reactions.

A notable application of this reactivity is in the synthesis of fused heterocyclic systems. For example, condensation with hydrazine can lead to the formation of pyridazinone derivatives. Similarly, reactions with active methylene (B1212753) compounds can be employed to construct novel carbocyclic and heterocyclic frameworks.

Table 1: Representative Nucleophilic Substitution and Condensation Reactions

| Reactant | Nucleophile/Condensation Partner | Product Type |

| This compound | Amines (e.g., aniline) | 3-Amino-2-cyanobenzoate derivative |

| This compound | Hydrazine | Pyridazinone derivative |

| This compound | Thiophenol | 3-(Phenylthio)-2-cyanobenzoate derivative |

Multi-Functional Group Reactivity and Chemoselectivity Challenges

The presence of three distinct functional groups on the same aromatic ring introduces significant challenges in controlling the chemoselectivity of reactions. A reagent intended for one functional group may react with another, leading to undesired side products. The key to the successful synthetic application of this compound lies in the strategic manipulation of reaction conditions to favor one reaction pathway over others.

For instance, the bromo group is amenable to palladium-catalyzed cross-coupling reactions, the cyano group can be reduced or hydrolyzed, and the ester group can be saponified or reduced. The challenge lies in performing one of these transformations without affecting the other two functional groups.

Tandem Reactions and Cascade Processes

The unique substitution pattern of this compound makes it an excellent substrate for tandem or cascade reactions, where a single synthetic operation triggers a sequence of transformations, leading to a rapid increase in molecular complexity.

An example of such a process is a tandem nucleophilic substitution-cyclization reaction. An initial intermolecular nucleophilic substitution at the C-Br bond can be followed by an intramolecular cyclization involving the cyano or ester group. For instance, reaction with a bifunctional nucleophile containing both an amine and an active methylene group could lead to the formation of a fused heterocyclic system in a single step.

Protecting Group Chemistry in Complex Syntheses

In the context of multi-step syntheses, the use of protecting groups is often indispensable to achieve the desired transformations. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule.

For syntheses starting from this compound, it may be necessary to protect one or more of the functional groups. For example, if a strong reducing agent is required to modify the bromo group, the ester and cyano groups may need to be protected. The ester could be protected by converting it to a more robust functional group, and the cyano group could be temporarily converted to a triazole, which can later be reverted to the cyano group. The choice of protecting group is critical and must be orthogonal to the reaction conditions employed in subsequent steps, meaning it can be removed without affecting other parts of the molecule.

Role of Ethyl 3 Bromo 2 Cyanobenzoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Benzoic Acids and Derivatives

The functional groups of Ethyl 3-bromo-2-cyanobenzoate allow for its conversion into a range of substituted benzoic acid derivatives. The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-2-cyanobenzoic acid. smolecule.com This transformation is a fundamental step, as the resulting carboxylic acid group can then participate in a wide array of subsequent reactions, such as amide bond formation.

Furthermore, the nitrile group itself is a gateway to other functionalities. It can be hydrolyzed, typically under more forcing acidic or basic conditions, to a carboxylic acid, which would transform the molecule into a brominated phthalic acid derivative. libretexts.org Alternatively, the nitrile group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This creates a new point of attachment for building molecular complexity. Research on analogous cyanobenzoate compounds shows that the electron-withdrawing nature of the cyano and halo substituents enhances the electrophilicity of the carbonyl carbon, facilitating reactions like hydrolysis. smolecule.com

The reactivity of the functional groups present in this compound allows for the synthesis of various benzoic acid derivatives through sequential or one-pot modifications.

| Functional Group | Reaction Type | Potential Product | Reagents/Conditions |

| Ethyl Ester | Hydrolysis (Saponification) | 3-bromo-2-cyanobenzoic acid | Aqueous NaOH or HCl smolecule.com |

| Nitrile | Hydrolysis | 3-bromo-1,2-benzenedicarboxylic acid | Strong acid/base, heat libretexts.org |

| Nitrile | Reduction | Ethyl 3-bromo-2-(aminomethyl)benzoate | LiAlH₄ followed by aqueous workup libretexts.org |

| Nitrile | Hydration | Ethyl 3-bromo-2-carbamoylbenzoate | Ru-pincer catalyst, H₂O, tBuOH rsc.org |

Scaffold for the Development of Advanced Aromatic Architectures

The strategic placement of reactive handles on the aromatic ring of this compound makes it an excellent scaffold for constructing larger, more intricate aromatic systems, including polycyclic and biaryl structures.

The ortho-disposed cyano and ester groups on this compound are ideally positioned for intramolecular cyclization reactions to form fused ring systems. While specific literature examples starting from this exact substrate are not abundant, the general strategy is well-established in organic synthesis. For instance, after modification of one of the functional groups, such as reduction of the nitrile to an amine, the resulting intermediate could undergo spontaneous or catalyzed cyclization with the adjacent ester to form a lactam. Such tandem reaction sequences are powerful tools for rapidly building molecular complexity from simple precursors. wvu.edu The synthesis of polycyclic aromatic hydrocarbons (PAHs) often relies on building blocks that can undergo programmed cyclization events, a role for which this compound is theoretically well-suited. core.ac.ukmun.ca

The carbon-bromine bond in this compound is a key feature that enables its participation in a variety of palladium-catalyzed cross-coupling reactions to form biaryl structures. These reactions are fundamental in modern chemistry for the construction of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Aryl bromides are often preferred substrates for these reactions due to their reactivity and stability. beilstein-journals.org

Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings can be employed to form a new carbon-carbon bond at the site of the bromine atom. mdpi.comharvard.eduuwindsor.canih.gov The presence of the electron-withdrawing cyano and ester groups can influence the efficiency of the oxidative addition step in the catalytic cycle. For example, in Stille couplings, electron-poor aryl halides often couple efficiently with organostannane reagents. harvard.edu

The table below outlines a representative Stille cross-coupling reaction using this compound as the substrate.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Representative Product |

| Stille Coupling | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Not required | Ethyl 2-cyano-3-arylbenzoate |

| Suzuki Coupling | Aryl-B(OH)₂ | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | Ethyl 2-cyano-3-arylbenzoate |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | Ethyl 2-cyano-3-vinylbenzoate |

Intermediate in the Assembly of Complex Organic Molecules

Beyond serving as a direct precursor, this compound is a valuable intermediate that can be elaborated into more complex structures through modification of its functional groups and incorporation into larger carbon frameworks.

The functional groups of this compound can be selectively transformed to generate a library of analogues with diverse properties. The bromine atom can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. smolecule.com More commonly, the bromine is replaced via transition-metal-catalyzed processes, such as cyanation or amination.

The nitrile group offers a wider range of synthetic possibilities. As previously mentioned, it can be fully hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org A more subtle transformation is the partial hydration of the nitrile to a primary amide. Research has shown that ruthenium pincer complexes can effectively catalyze the hydration of a wide variety of nitriles to amides under mild, neutral conditions. rsc.org However, for substrates like ethyl 4-cyanobenzoate, competing hydrolysis of the ester group can be an issue, highlighting the need for careful reaction optimization. rsc.org Additionally, the nitrile group can be converted into an amidine, a functional group of interest in medicinal chemistry, through multi-step procedures. google.com

The true versatility of this compound is realized when it is used as a building block in the total synthesis of complex organic molecules. Its multiple functional groups allow it to be integrated into larger molecular architectures through a sequence of reactions. For example, it could first undergo a Suzuki coupling to form a biaryl system, followed by modification of the nitrile and ester groups to build out other parts of a target molecule. Substituted benzoic acids and their esters are common intermediates in the synthesis of pharmaceuticals and other biologically active compounds. sgtlifesciences.com The unique substitution pattern of this compound makes it a potentially valuable, if currently underutilized, component for creating novel molecular frameworks for applications in medicinal chemistry and materials science. smolecule.com

Contributions to Chemical Libraries and Screening Platforms

The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery and chemical biology. These libraries, which are collections of diverse small molecules, are systematically evaluated for biological activity using high-throughput screening (HTS) platforms. The quality and diversity of a chemical library are paramount for increasing the probability of discovering novel "hit" compounds that can be developed into therapeutic agents or chemical probes. Versatile synthetic intermediates are the cornerstone of library construction, and this compound serves as a prime example of such a building block. Its value lies in the orthogonal reactivity of its functional groups—the ester, the cyano group, and the bromine atom—which can be selectively manipulated to generate a wide array of complex and structurally diverse molecules.

The concept of Diversity-Oriented Synthesis (DOS) is particularly relevant to the utility of this compound. Unlike target-oriented synthesis (TOS), which focuses on creating a single desired molecule, DOS aims to efficiently produce collections of structurally diverse compounds from simple starting materials. nih.govsouralgroup.com This approach is crucial for exploring new areas of chemical space and identifying modulators for challenging biological targets, including those previously considered "undruggable". nih.gov The architecture of this compound is well-suited for DOS strategies. The three distinct functional groups provide multiple points for diversification, allowing chemists to systematically vary the molecular skeleton, functional groups, and stereochemistry. cam.ac.uk

The generation of compound libraries from cyanobenzoate precursors for biological screening is a well-established strategy. For instance, research has demonstrated the synthesis of numerous derivatives from starting materials like methyl 3-cyanobenzoate for screening as potential anticancer agents. scispace.com In one such study, a library of 18 new esters was synthesized and subsequently screened for cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with many compounds showing significant activity. scispace.com This highlights how a simple cyanobenzoate core can be elaborated into a focused library for identifying potential therapeutic leads.

The functional groups on the this compound ring system enable a variety of chemical transformations ideal for library synthesis.

The Bromo Group : Serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, or alkynyl substituents. It can also be displaced via nucleophilic aromatic substitution under certain conditions.

The Cyano Group : Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various nitrogen-containing heterocyclic rings (e.g., tetrazoles, triazoles).

The Ethyl Ester : Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a coupling partner. It can also be reduced to a primary alcohol.

The combination of these reactions allows for the creation of diverse molecular scaffolds from a single starting intermediate.

Table 1: Potential Library Scaffolds from this compound This interactive table showcases the types of molecular libraries that can be generated by leveraging the distinct functional groups of this compound.

| Functional Group Targeted | Reaction Type | Resulting Scaffold/Library Type |

| Bromo Group | Suzuki Coupling | Bi-aryl compounds |

| Bromo Group | Sonogashira Coupling | Aryl-alkyne derivatives |

| Bromo Group & Cyano Group | Intramolecular Cyclization | Fused heterocyclic systems (e.g., quinazolinones) |

| Cyano Group | Reduction | Aminomethyl-bromobenzoate derivatives |

| Cyano Group | Cycloaddition (e.g., with azides) | Bromophenyl-tetrazole derivatives |

| Ethyl Ester | Amidation | Benzoate (B1203000) amide library |

Once synthesized, these chemical libraries are subjected to high-throughput screening to identify compounds with desired biological activities. For example, libraries of heterocyclic compounds derived from related building blocks have been screened to discover new antitubercular agents targeting enzymes like salicylate (B1505791) synthase (MbtI), which is crucial for mycobacterial survival. nih.govresearchgate.net Such screening campaigns can assess thousands of compounds against a specific biological target, leading to the identification of initial hits.

Table 2: Examples of Bioactive Derivatives from Cyanobenzoate-Based Libraries This table provides examples of compound classes derived from cyanobenzoate precursors and their identified biological activities through screening.

| Precursor Type | Derivative Class | Screened Activity | Reference |

| Methyl 3-cyanobenzoate | Ataluren Analogue Esters | Anticancer (HepG2, MCF-7) | scispace.com |

| 5-(3-cyanophenyl)furan | Carboxylic Acid Derivatives | Antitubercular (MbtI inhibition) | researchgate.net |

| Cyanobenzamides | Hydroisoquinolines | General Bioactivity Screening | rsc.org |

Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 2 Cyanobenzoate

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For Ethyl 3-bromo-2-cyanobenzoate, the interplay between the benzene (B151609) ring and its three distinct substituents—a bromo group, a cyano group, and an ethyl ester group—creates a complex and unique electronic environment.

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the electronic structure of molecules. semanticscholar.org A typical DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to optimize the molecule's geometry and calculate its molecular orbitals. mdpi.commdpi.com

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.comnih.gov For this compound, the electron-withdrawing nature of the cyano (-CN) and bromo (-Br) groups, along with the ester group (-COOEt), is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. This would result in a moderate HOMO-LUMO gap, suggesting a molecule that is kinetically stable but poised for specific chemical reactions.

The electron density distribution would likely show a significant polarization of the aromatic ring. The electronegative bromine, nitrogen (of the cyano group), and oxygen (of the ester group) atoms would pull electron density away from the ring and the ethyl group. Natural Bond Orbital (NBO) analysis could be used to quantify the partial charges on each atom, confirming the electron-deficient nature of the ipso-carbons attached to the substituents. walisongo.ac.id

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical but realistic values expected from a DFT calculation.

| Parameter | Expected Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.5 Debye | Indicates overall molecular polarity |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface, which is invaluable for predicting reactive behavior. nih.govnih.gov The MESP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.com

For this compound, the MESP map is expected to show several key features:

Negative Potential: The most intense regions of negative electrostatic potential would be localized on the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group. ias.ac.in These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms of the aromatic ring and the ethyl group. A significant and distinct region of positive potential, known as a "sigma-hole," is anticipated on the bromine atom along the C-Br bond axis. ias.ac.inresearchgate.net This sigma-hole makes the bromine atom a potential site for halogen bonding, a type of non-covalent interaction. The carbon atom of the carbonyl group would also be highly electropositive, marking it as a prime site for nucleophilic attack.

Table 2: Predicted MESP Characteristics and Reactive Site Implications This table outlines the expected regions of varying electrostatic potential and their chemical significance.

| Molecular Region | Expected MESP Value | Predicted Reactivity |

| Cyano Nitrogen Atom | Strongly Negative (Red) | Site for electrophilic attack, protonation, H-bond acceptor |

| Ester Carbonyl Oxygen | Strongly Negative (Red) | Site for electrophilic attack, protonation, H-bond acceptor |

| Carbonyl Carbon Atom | Strongly Positive (Blue) | Primary site for nucleophilic attack (e.g., hydrolysis) |

| Bromine Atom (Sigma-hole) | Moderately Positive (Blue/Green) | Halogen bond donor site |

| Aromatic Ring Face (π-system) | Moderately Negative (Yellow) | Interaction with electrophiles |

Conformational Analysis and Energy Landscapes

The three-dimensional shape and flexibility of this compound are determined by the rotation around its single bonds. Understanding its conformational preferences is crucial as different conformers can have different energies and reactivities.

τ1: The bond between the aromatic ring and the ester's carbonyl carbon (C_ring–C_carbonyl).

τ2: The bond between the ester oxygen and the ethyl group's methylene (B1212753) carbon (O–CH2).

A torsional energy surface map would be generated by systematically rotating these bonds and calculating the energy at each step using DFT. rsc.orgmdpi.com For τ1, studies on similar aromatic esters show a strong preference for a planar conformation where the ester group is coplanar with the benzene ring to maximize π-conjugation. rsc.orgcore.ac.uk However, the presence of the ortho-bromo group would introduce significant steric hindrance, likely forcing the ester group to twist out of the plane to some degree. The energy profile would show a high barrier for rotation through a conformation where the carbonyl oxygen is pointed towards the bromine atom.

For τ2, rotation determines the orientation of the ethyl group. There is generally a low energy barrier for this rotation, with staggered conformations being more stable than eclipsed ones. mdpi.com

Table 3: Hypothetical Torsional Energy Barriers This table provides estimated energy barriers for rotation around the key single bonds.

| Torsion Angle | Description | Expected Rotational Barrier (kcal/mol) | Preferred Conformation |

| τ1 (C_ring–C_carbonyl) | Rotation of the ester group | 5 - 8 | Near-planar with ring, avoiding Br |

| τ2 (O–CH2) | Rotation of the ethyl group | 2 - 3 | Staggered relative to ester group |

The final, lowest-energy conformation of this compound is a delicate balance between competing electronic and steric effects. mdpi.com

Electronic Effects: Resonance stabilization favors a planar arrangement of the ester group with the aromatic ring to allow for delocalization of π-electrons. The inductive effects of the bromo and cyano groups pull electron density from the ring, influencing bond lengths and angles.

Steric Effects: The primary steric clash occurs between the bulky bromine atom and the adjacent ethyl ester group. This repulsion forces the ester group out of the plane of the benzene ring, disrupting the ideal π-conjugation. The linear cyano group, while ortho to the ester, presents less steric bulk than the bromine atom.

Computational analysis would likely reveal a ground-state geometry where the ester group is twisted by a significant angle (e.g., 40-60 degrees) relative to the aromatic ring plane—a compromise to alleviate the steric strain with the bromine atom while retaining some conjugative stability.

Prediction of Reactivity and Selectivity

By integrating the findings from electronic structure and conformational analyses, a detailed prediction of the molecule's chemical reactivity can be made. nih.gov

Nucleophilic Attack: The MESP and NBO analyses would strongly indicate that the carbonyl carbon of the ester is the most electrophilic site, making it highly susceptible to nucleophilic attack. This predicts that reactions like base-catalyzed hydrolysis (saponification) would occur readily at the ester functional group.

Electrophilic Aromatic Substitution: The benzene ring is deactivated by three electron-withdrawing groups. Therefore, electrophilic aromatic substitution reactions (e.g., nitration, further halogenation) would be difficult and require harsh conditions. The directing influence of the existing substituents would be complex. The bromine is an ortho-, para- director (directing to positions 4 and 6), while the cyano and ester groups are meta-directors (directing to position 5). The outcome of such a reaction would depend on the interplay of these conflicting directing effects and steric hindrance.

Reactions at the Cyano Group: The electron-deficient carbon of the cyano group could be a target for specific nucleophiles, and the nitrogen atom could be protonated or coordinated to Lewis acids.

Halogen Bonding: The positive sigma-hole on the bromine atom suggests the molecule could act as a halogen bond donor, interacting with Lewis bases or electron-rich systems. This has implications for its potential role in crystal engineering or as a building block in supramolecular chemistry.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. scispace.com While specific QSAR models for this compound are not extensively documented in public literature, the principles can be applied to its analogous systems to predict properties like toxicity or inhibitory activity. scispace.comnih.gov

For a series of analogous benzonitrile (B105546) or benzoate (B1203000) derivatives, QSAR models would typically incorporate descriptors related to:

Hydrophobicity: Often quantified by the logarithm of the partition coefficient (logP), this parameter is crucial for predicting how a molecule interacts with biological membranes. nih.gov

Electronic Effects: The Hammett parameters of substituents (like the bromo and cyano groups) can quantify their electron-withdrawing or donating effects, which significantly influence reactivity. researchgate.net

Steric Properties: Descriptors such as molar refractivity or van der Waals radii account for the size and shape of the molecule, which can affect its binding to a receptor or enzyme. nih.gov

In studies on similar structures, like benzoylaminobenzoic acid derivatives, QSAR models have shown that properties such as hydrophobicity, aromaticity, and the presence of specific functional groups are key for inhibitory activity against bacterial enzymes. nih.gov Such models are invaluable for designing new compounds with desired reactivity or biological profiles by systematically modifying the molecular structure. scispace.com

Spectroscopic Property Prediction and Validation Methodologies

Computational methods are pivotal in the prediction and interpretation of spectroscopic data for this compound. Theoretical simulations of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for structural validation when compared with experimental results. researchgate.netnih.gov

Simulated Vibrational Spectra (IR, Raman) for Conformational Assignment

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Computational simulation of these spectra using methods like DFT, often with the B3LYP functional, has become a standard practice for the structural characterization of organic molecules. researchgate.netnih.gov

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov The resulting simulated spectrum, including IR intensities and Raman activities, can be compared directly with the experimental spectrum. nih.gov This comparison aids in the definitive assignment of vibrational modes to specific functional groups and can help distinguish between different conformational isomers. researchgate.net For this compound, characteristic frequencies for the cyano (C≡N) and ester carbonyl (C=O) stretching vibrations are of particular diagnostic importance. Excellent agreement is often found between the theoretical and experimental spectroscopic results. researchgate.net

Table 1: Simulated Vibrational Frequencies for Key Functional Groups in this compound Analogs

| Functional Group | Typical Experimental IR Frequency (cm⁻¹) | Description |

| Cyano (C≡N) | ~2240 - 2250 | Sharp, strong absorption characteristic of the nitrile stretch. |

| Ester Carbonyl (C=O) | ~1700 | Strong absorption due to the carbonyl stretch. |

| Aromatic C-H | ~3000 - 3100 | Stretching vibrations of hydrogens on the benzene ring. researchgate.net |

| Aliphatic C-H | ~2900 - 3000 | Stretching vibrations of the ethyl group. |

| C-O Stretch | ~1250 | Stretching vibration of the ester C-O bond. researchgate.net |

NMR Chemical Shift Predictions for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Computational chemistry provides robust methods for predicting ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning signals in experimental spectra and confirming molecular structures. researchgate.net

The standard approach involves using DFT calculations, often incorporating the Gauge-Including Atomic Orbital (GIAO) method, to compute the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net These predicted shifts often show a strong linear correlation with experimental values, aiding in the unambiguous assignment of complex spectra. researchgate.net For this compound, predictions can distinguish the signals for the three distinct aromatic protons and the various carbon atoms in the molecule, including the quaternary carbons of the cyano and carbonyl groups, which are directly observable in ¹³C NMR. ucl.ac.ukorganicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.30 - 8.50 | Multiplets |

| -CH₂- (Ethyl) | ~4.40 | Quartet |

| -CH₃ (Ethyl) | ~1.40 | Triplet |

| Atom Position (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Aromatic-C | 125 - 140 |

| C-Br | ~120 |

| C≡N (Cyano) | 110 - 120 |

| -CH₂- (Ethyl) | ~62 |

| -CH₃ (Ethyl) | ~14 |

Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental and more precise computational values may vary. researchgate.netucl.ac.ukorganicchemistrydata.org

Advanced Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of Ethyl 3-bromo-2-cyanobenzoate displays characteristic absorption bands that confirm the presence of its key functional groups. Research dating back to its initial synthesis identified the most prominent stretches.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (Ethyl) |

| 2230 | C≡N Stretch (Nitrile) | Cyano |

| 1735 | C=O Stretch (Ester) | Carbonyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~690-515 | C-Br Stretch | Bromo |

The two most diagnostic peaks are the sharp, strong absorption for the nitrile group (C≡N) at 2230 cm⁻¹ and the very strong carbonyl (C=O) stretch of the ethyl ester at 1735 cm⁻¹. The presence of these two peaks is definitive evidence for the cyano and ester functionalities.

Advanced IR techniques, such as two-dimensional infrared (2D-IR) spectroscopy or vibrational circular dichroism (VCD), are powerful methods for studying rapid molecular dynamics, intermolecular interactions, and the absolute configuration of chiral molecules. However, a review of the current scientific literature indicates that such specialized techniques have not been applied to the study of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The mass spectrum of this compound confirms its molecular weight and shows a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

| m/z Value | Ion Identity | Description |

|---|---|---|

| 254.0 / 256.0 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for a monobrominated compound. |

| 253 / 255 | [M]⁺ | Molecular ion, also showing the bromine isotopic pattern. |

| 208 / 210 | [M - OCH₂CH₃]⁺ | Fragment resulting from the loss of the ethoxy group (-45 Da), a common fragmentation pathway for ethyl esters. |

The observation of the protonated molecular ion pair at m/z 254.0 and 256.0 is definitive proof of the compound's elemental formula. Further fragmentation, such as the loss of the ethoxy radical to form the acylium ion at m/z 208/210, provides additional evidence for the ethyl ester structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₀H₈BrNO₂, HRMS is used to determine its exact mass, which is distinct from its nominal or integer mass. The experimentally determined mass can then be compared to the theoretically calculated mass, with a low margin of error (typically in the parts-per-million range), to verify the molecular formula. The calculated monoisotopic mass of this compound is 252.97384 Da. nih.gov This precise measurement helps to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ |

| Calculated Monoisotopic Mass | 252.97384 Da nih.gov |

Fragmentation Pathway Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule of this compound is ionized, it forms a molecular ion ([M]⁺•) which can then undergo fragmentation into smaller, characteristic ions.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion and any bromine-containing fragments, separated by two mass units (M and M+2). This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info

Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the ester carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) to form a prominent acylium ion.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the ethyl ester group.

Cleavage of the C-Br bond: The C-Br bond can break, resulting in the loss of a bromine radical. docbrown.info

Ester Fragmentation: Cleavage can also result in the loss of the ethyl group (C₂H₅•), yielding a fragment ion at m/z 29, or the loss of the entire ethoxycarbonyl group. msu.edulibretexts.org

Table 2: Hypothetical EI-MS Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Ion | Notes |

|---|---|---|---|

| 253 | 255 | [C₁₀H₈⁷⁹BrNO₂]⁺• | Molecular Ion ([M]⁺•) |

| 224 | 226 | [C₈H₄⁷⁹BrNO]⁺ | Loss of ethyl radical (-C₂H₅) |

| 208 | 210 | [C₈H₃⁷⁹BrNO]⁺• | Loss of ethoxy group (-OC₂H₅) |

| 174 | - | [C₁₀H₈NO₂]⁺• | Loss of bromine radical (-Br) |

| 126 | - | [C₈H₄N]⁺ | Fragment resulting from loss of Br and CO₂Et |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman)

Beyond mass spectrometry, other spectroscopic techniques like Raman and UV-Vis spectroscopy provide further structural and electronic insights.

Application of Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to Fourier-Transform Infrared (FTIR) spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas FTIR detects vibrations that cause a change in dipole moment. For a molecule like this compound, certain vibrational modes may be weak or inactive in the IR spectrum but strong in the Raman spectrum, and vice versa.

Key functional groups in the molecule produce characteristic Raman shifts:

Cyano Group (C≡N): The stretching vibration of the nitrile group typically appears as a strong, sharp band in the Raman spectrum. researchgate.net

Ester Carbonyl (C=O): The carbonyl stretch of the ester is also readily observable.

Aromatic Ring: The vibrations of the benzene (B151609) ring provide a fingerprint region in the spectrum.

C-Br Bond: The carbon-bromine stretching vibration is expected at lower frequencies. researchgate.net

Table 3: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 - 2250 |

| Ester Carbonyl (C=O) | Stretching | ~1720 - 1740 |

| Aromatic Ring (C=C) | Stretching | ~1580 - 1610 |

UV-Vis Spectroscopy for Electronic Transitions in Substituted Aromatics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org In aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated π-system of the benzene ring. up.ac.zausp.br

Unsubstituted benzene exhibits characteristic absorption bands, often referred to as primary and secondary bands. up.ac.za The presence of substituents on the benzene ring—the bromo (-Br), cyano (-CN), and ethyl ester (-COOEt) groups—alters the electronic structure and typically causes a shift in the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or "red" shift. up.ac.za The cyano and ester groups act as chromophores (light-absorbing groups), while the bromo group acts as an auxochrome (a group that modifies the absorption of a chromophore). These shifts provide evidence for the substituted nature of the aromatic ring.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π* (Primary Band) | Substituted Benzene Ring | ~220 - 250 |